![molecular formula C10H14N4 B1489045 1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine CAS No. 1343469-41-9](/img/structure/B1489045.png)
1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
A facile synthesis of imidazo[4,5-b]pyridines was described by Rosenberg et al. using a Pd-catalyzed amide coupling reaction . 3-Alkyl and 3-arylamino-2-chloropyridines reacted with simple primary amides in good yields (51%–99%) when refluxing in t-butanol in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct, di-tert .Molecular Structure Analysis
The structural resemblance between the fused imidazole pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .Chemical Reactions Analysis
The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .Physical And Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
New Methods for Synthesis : Lifshits et al. (2015) developed a new method for the preparation of (2-aminopyridin-4-yl)methanol, a key precursor for constructing imidazo[4,5-b]pyridine structures. This method offers a one-pot synthesis approach, improving efficiency over traditional multistage processes (Lifshits, Ostapchuk, & Brel, 2015).
Reactivity and Derivative Synthesis : Kutrov et al. (2008) synthesized cyanomethyl derivatives of imidazo[4,5-b]pyridine and explored their reactivity, contributing to the development of new compounds with potential applications in various fields (Kutrov, Kovalenko, & Volovenko, 2008).
Anticancer Agent Synthesis : Temple et al. (1987) focused on the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines as potential anticancer agents, demonstrating the versatility of these compounds in medicinal chemistry (Temple, Rose, Comber, & Rener, 1987).
Innovative Approaches and Applications
Efficient Production Processes : Stucky et al. (1997) developed innovative syntheses for key intermediates used in the production of angiotensin II antagonists, highlighting the importance of these compounds in developing treatments for hypertension (Stucky, Roduit, & Schmidt, 1997).
Structural and Spectral Analysis : Lorenc et al. (2008) conducted detailed structural and vibrational spectroscopy studies on imidazo[4,5-b]pyridine and its methyl derivatives, providing insight into their molecular properties and potential applications in materials science (Lorenc, Dymińska, Talik, Hanuza, Ma̧czka, Waśkowska, & Macalik, 2008).
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc., as reported in the literature . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
properties
IUPAC Name |
1-(3-ethylimidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-3-14-9(7-11-2)13-8-5-4-6-12-10(8)14/h4-6,11H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKODMGYGMNIVJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1N=CC=C2)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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